D-phenylalanine betaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

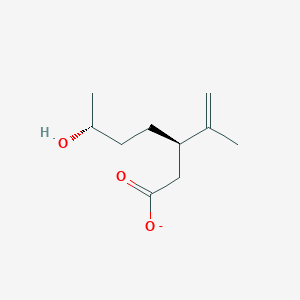

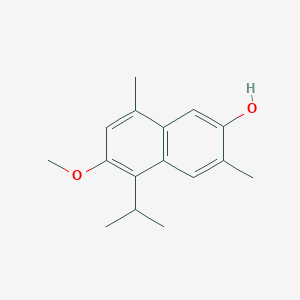

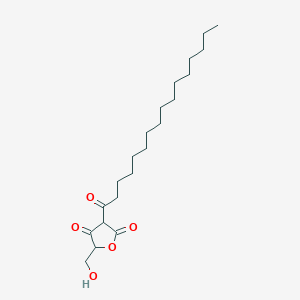

D-phenylalanine betaine is a D-phenylalanine derivative obtained by trimethylation of the amino function of D-phenylalanine. It is a phenylalanine betaine and a D-phenylalanine derivative. It is an enantiomer of a L-phenylalanine betaine.

Wissenschaftliche Forschungsanwendungen

1. Biosensors and Electrochemical Sensors

D-Phenylalanine is used in the development of electrochemical sensors and biosensors for detecting its concentration in biological fluids, which is crucial for assessing the health status of individuals, especially those with phenylketonuria, a genetic disorder leading to dangerous accumulation of phenylalanine and certain metabolites in the body (Dinu & Apetrei, 2020).

2. Medical Research in Hemoglobin Disorders

In medical research, the role of phenylalanine is explored in hemoglobin disorders. For instance, the study of Haemoglobin Hammersmith, where phenylalanine is replaced by serine, has contributed to understanding the instability of the molecule and its relation to severe hemolytic Heinz body anaemia (DACIE et al., 1967).

3. Metabolic Research in Plants

Phenylalanine is a key metabolic node in plants, playing a crucial role in connecting primary and secondary metabolism. It is significant for the synthesis of phenylpropanoids, particularly lignin in trees, impacting plant reproduction, growth, defense, and wood formation (Pascual et al., 2016).

4. Study of Self-Assembled Nano/Microstructures

Research has been conducted on D-Phenylalanine for the synthesis of self-assembled structures like wires, tubes, and sheets under various conditions. This study contributes to the invention of biomaterials and understanding the role of non-covalent interactions in forming supramolecular architectures (Moazeni et al., 2018).

5. Nutritional Research in Dairy Cows

Studies on the effects of phenylalanine in dairy cows have shown its importance in milk protein synthesis. The use of phenylalanine oligopeptides in bovine mammary epithelial cells has been shown to enhance αs1 casein gene expression and milk protein synthesis, indicating its crucial role in dairy nutrition (Zhou et al., 2015).

6. Chiral Recognition and Biosensing

Research on chiral fluorescent sensors using H8-BINOL for phenylalanine recognition has contributed to understanding the different activities of D- and L-Phenylalanine isomers and their role in biological processes (Zhang et al., 2022).

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

(2R)-3-phenyl-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 |

InChI-Schlüssel |

XTFQIRIHLGODFV-LLVKDONJSA-N |

Isomerische SMILES |

C[N+](C)(C)[C@H](CC1=CC=CC=C1)C(=O)[O-] |

SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |

Kanonische SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

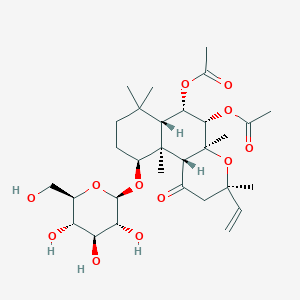

![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)

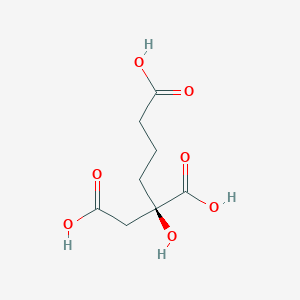

![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)

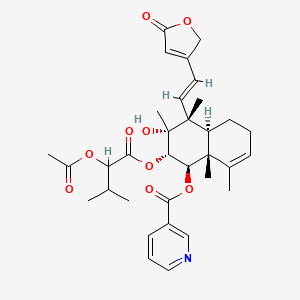

![N,N'-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)](/img/structure/B1263428.png)